2-Tosylisoindoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tosylisoindoline-5-carboxylic acid, also known as TIC, is a chemical compound that has gained significant attention in the field of organic synthesis due to its unique properties and potential applications in various industries. It has a molecular formula of C16H15NO4S and an average mass of 317.360 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a tosyl group (a sulfur atom bonded to an oxygen atom and a methylphenyl group), an isoindoline group (a nitrogen atom and a benzene ring fused to a cyclohexadiene ring), and a carboxylic acid group .Chemical Reactions Analysis
Carboxylic acids, such as this compound, generally undergo nucleophilic substitution reactions where the hydroxyl group (-OH) is substituted by another nucleophile . They can also be converted into various derivatives including acid chlorides, anhydrides, esters, and amides .Physical and Chemical Properties Analysis
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . They are generally polar, can form hydrogen bonds, and have higher boiling points compared to similar sized nonpolar molecules .Scientific Research Applications
Carbapenem Biosynthesis and Stereochemistry
- Carbapenem Biosynthesis : A study confirmed the stereochemical assignments of naturally occurring carbapenem antibiotics and explored the role of CarC in the ring stereoinversion process from L-proline. This research contributes to understanding the biosynthesis pathways of carbapenem beta-lactam antibiotics, which could be relevant when considering the synthesis pathways involving similar compounds like 2-Tosylisoindoline-5-carboxylic acid (Stapon, Li, & Townsend, 2003).
Novel Synthesis Approaches
- Boron Neutron Capture Therapy Agent : Another study focused on the synthesis of a novel boronated compound for potential use in neutron capture therapy. While not directly related, the methodologies used for synthesizing and characterizing this compound may offer insights into approaches for manipulating and studying compounds like this compound (Kabalka & Yao, 2003).
Catalytic Applications and Characterization
- Nano Organo Solid Acids : Research into the synthesis, characterization, and catalytic applications of novel, mild, and biological-based nano organocatalysts with urea moiety explored their utility in various synthetic processes. The study's relevance to the development and application of catalysts might provide a backdrop for considering the catalytic roles compounds like this compound could play in synthetic chemistry (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Future Directions
Mechanism of Action
Target of Action
2-Tosylisoindoline-5-carboxylic acid is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
2-Tosylisoindoline-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of indole derivatives, which are important in cell biology and have various biological activities . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which facilitate the biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been shown to possess antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the modulation of signaling pathways and gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound can participate in nucleophilic acyl substitution reactions, which are crucial for its biochemical activity . These interactions often involve the formation of stable complexes with enzymes and other proteins, thereby modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include changes in cellular metabolism and function, which are dependent on the stability of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiviral and anticancer activities. At higher doses, toxic or adverse effects may be observed . These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the metabolism of indole derivatives. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic activity of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its biochemical activity . The localization of the compound can affect its activity and function, making it an important aspect of its biochemical analysis.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-11-2-6-15(7-3-11)22(20,21)17-9-13-5-4-12(16(18)19)8-14(13)10-17/h2-8H,9-10H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCJQXATMSQCOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.